molecular formula C4BrF6N B1607507 2-Bromo-2-cyanohexafluoropropane CAS No. 52198-56-8

2-Bromo-2-cyanohexafluoropropane

Cat. No. B1607507
CAS RN: 52198-56-8
M. Wt: 255.94 g/mol
InChI Key: KBMDBLCFKPRPOC-UHFFFAOYSA-N
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Description

2-Bromo-2-cyanohexafluoropropane is a chemical compound with the molecular formula C4BrF6N and a molecular weight of 255.94 . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 2-Bromo-2-cyanohexafluoropropane consists of a carbon backbone with a bromine atom and a cyanide group attached to one of the carbon atoms, and six fluorine atoms attached to the remaining carbon atoms .

Scientific Research Applications

Synthesis and Molecular Studies

  • Carbohydrate Mimetics Synthesis : The conversion of cyclopropane-fused carbohydrates into oxepines, using 2-bromooxepines derived from d-glucal-derived gem-dihalocyclopropanated sugar, presents a method for accessing the septanoside family of carbohydrate mimetics (Hewitt & Harvey, 2010).

  • Atmospheric Degradation Study : In assessing the environmental impact of 2-bromo-3,3,3-trifluoropropene (2-BTP), a Halon replacement, detailed studies indicate its reaction pathways and degradation mechanism in the atmospheric environment, contributing to environmental science knowledge (Chen, Zhou & Han, 2015).

  • Molecular Structure Analysis : Investigations into the microwave spectra of 2-haloethanols, including 2-bromoethanol, have provided insights into molecular structures and intramolecular hydrogen bonding (Azrak & Wilson, 1970).

Chemical Reactions and Synthesis

  • Photocatalytic Reaction : The use of 2-bromo-3,3,3-trifluoropropene in photocatalytic defluorinative reactions with N-aryl amino acids, demonstrating its utility in synthesizing complex organic compounds (Zeng, Li, Chen & Zhou, 2022).

  • Radical-Mediated Reactions : The bromine radical-mediated cyclopropylcarbinyl-homoallyl rearrangement and subsequent syntheses of 2-bromo-1,6-dienes, illustrating its role in complex organic syntheses (Kippo, Hamaoka & Ryu, 2013).

Miscellaneous Applications

  • Environmental Biochemistry : Investigation into the degradation of 1,2-Dibromoethane by Mycobacterium sp., providing insights into biodegradation processes and environmental biochemistry (Poelarends et al., 1999).

  • Electroreductions in Organic Chemistry : The study of electroreductions of bromocyclopropanes, offering a perspective on asymmetric synthesis in organic chemistry (Hazard, Jaouannet & Tallec, 1982).

  • Cycloaddition in Organic Synthesis : Demonstrating the [2+1] cycloaddition of styrenes with 2-bromoesters, contributing to the synthesis of donor-acceptor cyclopropanes in organic chemistry (Nishikata, Noda, Fujimoto & Ishikawa, 2015).

Safety And Hazards

Safety data sheets indicate that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . Contact with skin or eyes should be avoided, and contaminated clothing should be removed immediately . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced . Firefighting measures include the use of dry chemical, carbon dioxide, or alcohol-resistant foam .

properties

IUPAC Name

2-bromo-3,3,3-trifluoro-2-(trifluoromethyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4BrF6N/c5-2(1-12,3(6,7)8)4(9,10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMDBLCFKPRPOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(C(F)(F)F)(C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4BrF6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371230
Record name 2-Bromo-2-cyanohexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-2-cyanohexafluoropropane

CAS RN

52198-56-8
Record name 2-Bromo-2-cyanohexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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